molecular formula C13H14N2O3 B12879874 5-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-3-methoxy- CAS No. 145441-09-4

5-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-3-methoxy-

Cat. No.: B12879874
CAS No.: 145441-09-4
M. Wt: 246.26 g/mol
InChI Key: DBGOPMPWDBWPEO-UHFFFAOYSA-N
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Description

5-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-3-methoxy-: is a chemical compound known for its unique structure and properties It belongs to the class of isoxazolecarboxamides, which are characterized by the presence of an isoxazole ring attached to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-3-methoxy- typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Attachment of Carboxamide Group: The carboxamide group is introduced by reacting the isoxazole ring with an appropriate amine, such as N-(2,6-dimethylphenyl)amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

5-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-3-methoxy-: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-3-methoxy- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-3-methyl-
  • 5-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-3-ethyl-

Comparison

  • Structural Differences : The primary difference lies in the substituents attached to the isoxazole ring (e.g., methoxy, methyl, ethyl).
  • Unique Properties : The presence of a methoxy group in 5-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-3-methoxy- may confer unique chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of 5-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-3-methoxy-, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

145441-09-4

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-3-methoxy-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C13H14N2O3/c1-8-5-4-6-9(2)12(8)14-13(16)10-7-11(17-3)15-18-10/h4-7H,1-3H3,(H,14,16)

InChI Key

DBGOPMPWDBWPEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=NO2)OC

Origin of Product

United States

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